molecular formula C13H16N4O2 B14765816 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B14765816
M. Wt: 260.29 g/mol
InChI Key: AAERTEZFXPAESI-UHFFFAOYSA-N
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Description

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features both an indole ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an amino acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole ring and amide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminoacetamide: A simpler compound with similar functional groups but lacking the indole ring.

    Glycinamide: Another related compound with a simpler structure.

Uniqueness

What sets 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide apart is the presence of both the indole ring and the amide group, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)

InChI Key

AAERTEZFXPAESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N

Origin of Product

United States

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